molecular formula C6H10N4O B8338253 2-Guanidino-4,5-dimethyloxazole

2-Guanidino-4,5-dimethyloxazole

Cat. No.: B8338253
M. Wt: 154.17 g/mol
InChI Key: DSGFHJCDCSSDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Guanidino-4,5-dimethyloxazole is a heterocyclic compound featuring an oxazole ring substituted at positions 2, 4, and 3. The 2-position is modified with a guanidino group (–NH–C(=NH)–NH₂), while the 4- and 5-positions carry methyl groups. This compound is primarily utilized as an analytical derivative for detecting dicyanodiamide residues in plants. It is synthesized by reacting dicyanodiamide with 3-hydroxy-2-butanone in an alcoholic hydrochloric acid medium (40–50°C), followed by purification via liquid-liquid extraction and reverse-phase HPLC . Its spectrophotometric detection at 260 nm enables quantification at trace levels (10–100 ppb) in agricultural products .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-oxazol-2-yl)guanidine

InChI

InChI=1S/C6H10N4O/c1-3-4(2)11-6(9-3)10-5(7)8/h1-2H3,(H4,7,8,9,10)

InChI Key

DSGFHJCDCSSDPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)N=C(N)N)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 4,5-Dimethyloxazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number
2-Guanidino-4,5-dimethyloxazole 2-guanidino, 4,5-dimethyl C₆H₁₁N₃O 153.18* Not Available
2-Amino-4,5-dimethyloxazole 2-amino, 4,5-dimethyl C₅H₈N₂O 112.13 Not Available
2-Ethyl-4,5-dimethyloxazole 2-ethyl, 4,5-dimethyl C₇H₁₁NO 125.17 53833-30-0
2-Isobutyl-4,5-dimethyloxazole 2-isobutyl, 4,5-dimethyl C₉H₁₅NO 153.22 26131-91-9
4,5-Dimethyl-2-isopropyloxazole 2-isopropyl, 4,5-dimethyl C₈H₁₃NO 139.19 19519-45-0
2-Hexyl-4,5-dimethyloxazole 2-hexyl, 4,5-dimethyl C₁₁H₁₉NO 181.27 20662-87-7

*Calculated based on formula.

Key Observations:

  • Substituent Impact: The guanidino group in this compound introduces strong basicity and hydrogen-bonding capacity, distinguishing it from alkyl- or amino-substituted derivatives.
  • Molecular Weight : Alkyl chain length (e.g., hexyl vs. ethyl) directly influences molecular weight and hydrophobicity.

Functional and Application Comparison

Key Differences:

Analytical vs. Industrial Use: this compound is niche to residue analysis, whereas 2-amino and alkyl derivatives are bulk chemicals for drug or flavor synthesis. The guanidino group’s polarity facilitates HPLC purification, unlike hydrophobic alkyl derivatives suited for flavor retention .

Biological Activity: 2-Amino-4,5-dimethyloxazole’s reactivity enables sulfonamide antibiotic production, leveraging its amine group for covalent bonding . Alkyl derivatives lack reactive sites, limiting them to non-therapeutic roles like flavoring .

Natural Occurrence: Ethyl, isobutyl, and hexyl derivatives are naturally present in foods (e.g., potatoes), while the guanidino analog is synthetic .

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